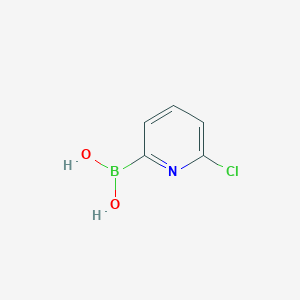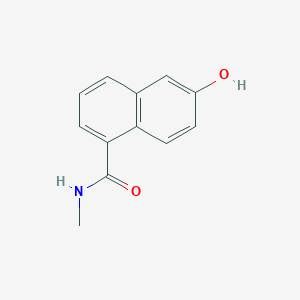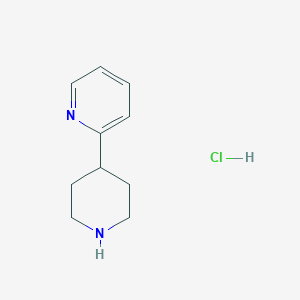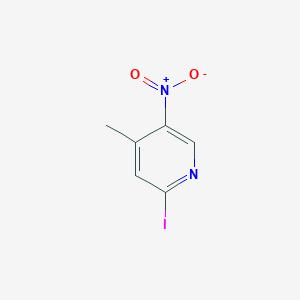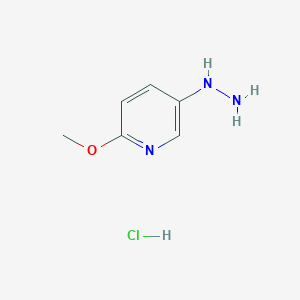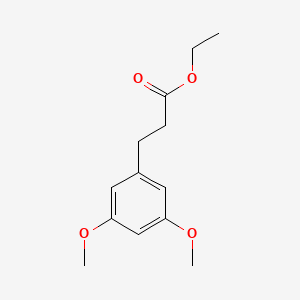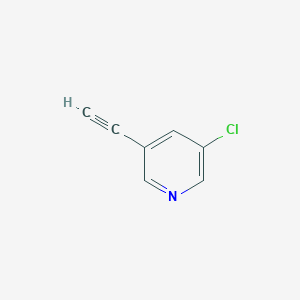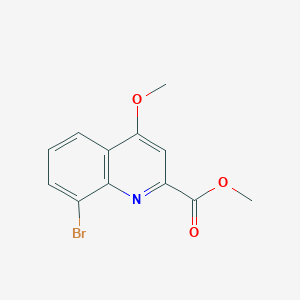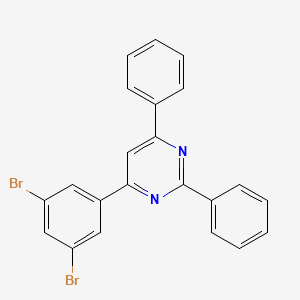
1,2-Bis(triméthoxysilyl)décane
Vue d'ensemble
Description
1,2-Bis(trimethoxysilyl)decane is a silane compound with the molecular formula C16H38O6Si2 and a molecular weight of 382.64 . It is used in various fields of research and industry for its unique physical and chemical properties.
Synthesis Analysis
The synthesis of 1,2-Bis(trimethoxysilyl)decane involves the use of a dissymmetric bis-silylated precursor, where the two alkoxy groups are carried by adjacent methylene groups . In a study, it was found that the dissolution control and stability improvement of silica nanoparticles can be achieved by adding a protective layer or by condensation of the silanol bonds through calcination .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(trimethoxysilyl)decane consists of two trimethoxysilyl groups attached to a decane backbone . The exact structure and properties can be further analyzed using advanced techniques such as X-ray diffraction, Fourier transform infrared spectroscopy, and solid-state nuclear magnetic resonance .
Chemical Reactions Analysis
1,2-Bis(trimethoxysilyl)decane shows reactivity with moisture and water, indicating its hydrolytic sensitivity . In a study, it was found that coating the particles with 1,2-Bis(trimethoxysilyl)decane decreases the silica solubility effectively .
Physical And Chemical Properties Analysis
1,2-Bis(trimethoxysilyl)decane has a boiling point of 130-132°C at 0.4mmHg and a density of 0.984 g/mL . Its refractive index at 20°C is 1.4303 .
Applications De Recherche Scientifique
Modification de surface hydrophobe
Chromatographie liquide haute performance (HPLC) à pH élevé
Thermomètres moléculaires luminescents
Contrôle de la dissolution de la silice et amélioration de la stabilité
Recherche sur les silanes dipodaux
Matériaux composites et revêtements
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1,2-Bis(trimethoxysilyl)decane is the surface of various substrates . This compound is a type of dipodal silane, which has two silicon atoms that can covalently bond to a surface . This unique structure allows 1,2-Bis(trimethoxysilyl)decane to maintain the integrity of surface coatings, adhesive primers, and composites in aqueous and aggressive environments .
Mode of Action
1,2-Bis(trimethoxysilyl)decane interacts with its targets by forming six Si-O bonds to the substrate . This is a distinctive advantage over conventional silanes, which can only form three Si-O bonds . The increased crosslink density of the interphase and the inherent resistance to hydrolysis contribute to the improved durability of 1,2-Bis(trimethoxysilyl)decane .
Biochemical Pathways
The action of 1,2-Bis(trimethoxysilyl)decane affects the pathway of surface modification . By forming a higher number of bonds with the substrate, it increases the crosslink density of the interphase . This results in enhanced hydrolytic stability, which impacts the product’s shelf life, substrate bonding, and mechanical properties .
Pharmacokinetics
Methanol is known to have a chronic effect on the central nervous system .
Result of Action
The molecular and cellular effects of 1,2-Bis(trimethoxysilyl)decane’s action primarily involve the enhancement of surface properties. It improves the ‘wet’ durability of surface coatings, adhesive primers, and composites . Furthermore, it is associated with an increased crosslink density of the interphase, providing further resistance to hydrolysis .
Action Environment
The action, efficacy, and stability of 1,2-Bis(trimethoxysilyl)decane are influenced by environmental factors. For instance, in strongly acidic and brine environments, 1,2-Bis(trimethoxysilyl)decane demonstrates improved resistance to hydrolysis compared to conventional silane coupling agents . Additionally, the presence of water triggers the liberation of methanol from this compound .
Propriétés
IUPAC Name |
trimethoxy(1-trimethoxysilyldecan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O6Si2/c1-8-9-10-11-12-13-14-16(24(20-5,21-6)22-7)15-23(17-2,18-3)19-4/h16H,8-15H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBPMOQUHWCSGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C[Si](OC)(OC)OC)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635179 | |
| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832079-33-1 | |
| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(trimethoxysilyl)decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



